molecular formula C19H18F2N4O2 B5046346 5-cyclopropyl-7-(difluoromethyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-7-(difluoromethyl)-N-(4-methoxybenzyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B5046346
M. Wt: 372.4 g/mol
InChI Key: GVSATMBWHGPAQN-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been found to exhibit a wide range of biological activities. They are the dominant motif of many drugs; for instance, zaleplon and indiplon are sedative agents and ocinaplon was identified as an anxiolytic agent .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methods. One common method involves the condensation reactions of the aminopyrazoles with 1,2-allenic, enaminonitriles, enaminones, 1,3-diketones, unsaturated nitriles, or unsaturated ketones .


Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions, including substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms .

Mechanism of Action

The mechanism of action of pyrazolo[1,5-a]pyrimidines depends on their specific structure and the target they interact with. For example, some pyrazolo[1,5-a]pyrimidines are known to inhibit certain enzymes, which can lead to their therapeutic effects .

Future Directions

The future directions in the research of pyrazolo[1,5-a]pyrimidines are likely to involve the development of new synthetic methods and the exploration of their therapeutic potential. They have shown promise as antimicrobial, anticancer, antianxiety, anti-proliferative, analgesic, and antioxidant agents, among others .

Properties

IUPAC Name

5-cyclopropyl-7-(difluoromethyl)-N-[(4-methoxyphenyl)methyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18F2N4O2/c1-27-13-6-2-11(3-7-13)9-22-19(26)14-10-23-25-16(17(20)21)8-15(12-4-5-12)24-18(14)25/h2-3,6-8,10,12,17H,4-5,9H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVSATMBWHGPAQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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